molecular formula C28H34N4O5 B13347940 Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate

Cat. No.: B13347940
M. Wt: 506.6 g/mol
InChI Key: CMIVICYWSFVTCM-HJOGWXRNSA-N
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Description

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is a synthetic peptide compound composed of benzyl, L-phenylalanine, L-proline, glycine, and L-proline residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate typically involves the stepwise condensation of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide chain is assembled on a solid resin support. This method allows for efficient purification and high yields .

Chemical Reactions Analysis

Types of Reactions

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate is unique due to its specific sequence and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .

Properties

Molecular Formula

C28H34N4O5

Molecular Weight

506.6 g/mol

IUPAC Name

benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C28H34N4O5/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34)/t22-,23-,24-/m0/s1

InChI Key

CMIVICYWSFVTCM-HJOGWXRNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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